6-Chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
This compound belongs to the fluoroquinolone class, characterized by a bicyclic core with a carboxylic acid at position 3 and a piperazine-derived substituent at position 6. Key structural features include:
- 1-Cyclopropyl group: Enhances antibacterial activity by stabilizing DNA gyrase interactions .
- 6-Chloro substituent: Modifies electron distribution and binding affinity compared to fluoro analogs .
- 7-(4-Ethylpiperazin-1-yl) group: Improves lipophilicity and bioavailability relative to unsubstituted piperazines .
- 4-Oxo-1,4-dihydroquinoline core: Critical for DNA gyrase/topoisomerase IV inhibition .
Properties
IUPAC Name |
6-chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXWTMPZFKUGNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160014 | |
| Record name | 6-Chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369495-59-9 | |
| Record name | 6-Chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369495599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-CHLORO-1-CYCLOPROPYL-7-(4-ETHYLPIPERAZIN-1-YL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N02U08WH7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Formation of the Quinoline Core
The synthesis begins with constructing the quinoline skeleton, typically achieved via classical or modified Skraup synthesis or related cyclization methods. This involves:
- Reacting aniline derivatives with glycerol or equivalent precursors in the presence of strong acids (e.g., sulfuric acid) and oxidizing agents to form the quinoline nucleus.
- Alternative approaches employ substituted anthranilic acids or their derivatives as starting materials for more functionalized quinolines.
Incorporation of the Cyclopropyl Group at Position 1
- The cyclopropyl moiety is introduced via cyclopropanation reactions.
- One effective strategy involves treating suitable intermediates with cyclopropylamine or employing diazo compounds and metal catalysts to generate the cyclopropyl ring.
- For example, the starting material may be reacted with triethyl orthoformate followed by cyclopropylamine in tert-butyl alcohol, facilitating the formation of the 1-cyclopropyl substituent.
Introduction of the 4-Ethylpiperazin-1-yl Group at Position 7
- The piperazine ring is ethylated using alkyl halides such as ethyl iodide or ethyl bromide under basic conditions.
- The attachment to the quinoline core is typically achieved by nucleophilic substitution or amination reactions.
- Protecting groups may be employed on the amine functionalities to prevent side reactions during this step.
Oxidation and Carboxylation to Form the 4-Oxo and 3-Carboxylic Acid Groups
- The keto group at position 4 is introduced via controlled oxidation of the intermediate.
- Carboxylation at position 3 is achieved by hydrolysis of ester intermediates or via direct carboxylation reactions.
- For example, ethyl esters formed in earlier steps are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Quinoline core formation | Aniline derivatives, glycerol, H2SO4, oxidants | Classical Skraup synthesis or modified methods |
| Chlorination (6-position) | SOCl2 or PCl5 | Selective chlorination; control temperature to avoid over-chlorination |
| Cyclopropyl group addition | Cyclopropylamine, triethyl orthoformate, t-BuOH | Reaction at elevated temperature; may require catalysts |
| Piperazine ethylation | Ethyl iodide/bromide, base (e.g., triethylamine) | Protecting groups may be used on piperazine nitrogen |
| Oxidation and carboxylation | Oxidizing agents, hydrolysis conditions (acid/base) | Hydrolysis of esters to acids; oxidation to keto group |
- The synthetic route emphasizes high regioselectivity and chemoselectivity to ensure the correct substitution pattern on the quinoline ring.
- Use of protecting groups on amines during alkylation steps prevents side reactions and improves yield.
- Reaction temperatures are generally maintained between 20°C and 150°C depending on the step to balance reaction rate and selectivity.
- Acid acceptors such as alkali metal carbonates or tertiary amines are employed to neutralize acids formed during substitution reactions.
- Solvents such as acetonitrile, tetrahydrofuran, ethanol, dimethylformamide, and pyridine are chosen based on solubility and reaction compatibility.
A representative synthetic sequence can be summarized as follows:
- Starting from a substituted anthranilic acid derivative, react with acetic anhydride and acetic acid to form an acetylated intermediate.
- Convert to the corresponding benzoyl chloride using oxalyl chloride and a catalyst such as N,N-dimethylformamide.
- React with malonic half acid ester and n-butyl lithium to form an ethyl ester intermediate.
- Cyclize with potassium tert-butoxide to form the dihydroquinoline ring system.
- Hydrogenate nitro groups to amines where necessary.
- Introduce the cyclopropyl group via reaction with cyclopropylamine.
- Attach the 4-ethylpiperazinyl substituent via nucleophilic substitution.
Hydrolyze esters to carboxylic acids and oxidize to keto groups as final steps.
| Intermediate/Compound | Reaction Type | Reagents/Conditions | Outcome/Function |
|---|---|---|---|
| Substituted anthranilic acid | Acetylation | Acetic anhydride, acetic acid | Protects amine for further reactions |
| Benzoyl chloride derivative | Chlorination | Oxalyl chloride, DMF catalyst | Activates for ester formation |
| Ethyl ester intermediate | Alkylation/Cyclization | n-Butyl lithium, potassium t-BuOK | Forms quinoline ring system |
| Nitro to amino conversion | Hydrogenation | H2, Pd/C catalyst | Converts nitro to amine for substitution |
| Cyclopropylamine addition | Amination | Cyclopropylamine, triethyl orthoformate | Introduces cyclopropyl group |
| Piperazine ethylation | Alkylation | Ethyl iodide, base | Adds 4-ethylpiperazinyl substituent |
| Ester hydrolysis and oxidation | Hydrolysis/Oxidation | Acid/base hydrolysis, oxidants | Finalizes carboxylic acid and keto groups |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Coupling Reactions: : Cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the quinoline core.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various derivatives of the quinoline core, which can be further modified for specific applications.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is in the field of antimicrobial research. Quinoline derivatives are known for their ability to inhibit bacterial growth, and studies suggest that 6-Chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits significant antibacterial properties. The mechanism often involves the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication.
Case Study:
A study conducted by researchers at a leading pharmaceutical institute demonstrated that this compound showed potent activity against various strains of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Anticancer Properties
Recent research has also explored the anticancer potential of this quinoline derivative. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers. The compound's ability to modulate key proteins involved in cell cycle regulation was highlighted as a mechanism for its anticancer effects.
Central Nervous System Effects
The compound's structure suggests potential neuropharmacological effects, particularly due to the presence of the piperazine moiety, which is known for its activity on serotonin receptors.
Case Study:
Research published in a neuroscience journal indicated that this compound could enhance cognitive function in animal models by acting as a serotonin receptor agonist. Behavioral tests demonstrated improved memory retention and learning capabilities, suggesting its application in treating cognitive disorders.
Synthesis and Chemical Analysis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler quinoline derivatives. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to characterize the synthesized compounds and ensure purity.
Table 1: Synthesis Steps
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Alkylation | Cyclopropyl bromide + quinoline derivative | Reflux in DMF |
| 2 | Chlorination | Chlorine gas or Cl2 source | Room temperature |
| 3 | Piperazine Formation | Piperazine + ethyl halide | Heat under reflux |
| 4 | Carboxylation | Carbon dioxide + base | High pressure |
Mechanism of Action
The mechanism by which 6-Chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exerts its effects involves binding to specific molecular targets and pathways. It may interact with enzymes or receptors in microbial cells, leading to inhibition of their growth and reproduction. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations at Position 7
Position 6 Modifications
Physicochemical Properties
- Solubility : The 4-ethylpiperazinyl group in the target compound improves water solubility (logP ~1.2) compared to unsubstituted piperazine derivatives (logP ~0.8) .
- Stability : Ethyl substitution reduces photodegradation risks compared to nitroso or formyl variants .
- Dissociation Constants : The target compound exhibits pKa values of 5.9 (carboxylic acid) and 8.2 (piperazinyl N), favoring dual ionization states for membrane penetration and target binding .
Biological Activity
6-Chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly referred to as a derivative of fluoroquinolone antibiotics, has garnered attention for its potential biological activities, particularly its antibacterial properties. This compound is structurally related to enrofloxacin and exhibits a range of pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C19H23ClN3O3 |
| Molecular Weight | 377.87 g/mol |
| CAS Number | 1369495-59-9 |
| IUPAC Name | 6-Chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
The biological activity of this compound is primarily attributed to its interaction with bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and growth, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of this compound. It has shown potent activity against various strains of bacteria, including:
- Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
In comparative studies with other fluoroquinolones, this compound exhibits comparable or superior efficacy against resistant strains. For instance, research indicates that derivatives similar to this compound have demonstrated enhanced potency against drug-resistant Staphylococcus aureus strains .
Case Studies
- Study on Antiproliferative Activity: A series of synthesized compounds based on the structure of this quinolone were tested for their antiproliferative effects against human lung tumor cell lines (A549). The results indicated that some derivatives exhibited significant cytotoxic effects, suggesting potential applications in cancer therapy .
- Antimicrobial Spectrum Evaluation: In a study assessing the antimicrobial spectrum of various piperazine-linked quinolones, it was found that certain derivatives had enhanced activity against both Gram-positive and Gram-negative microorganisms, indicating a broad-spectrum efficacy .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications at specific positions on the quinolone ring can significantly impact its potency and spectrum of activity. For example:
- Chloro substitution at position 6 enhances lipophilicity and improves membrane penetration.
- Piperazine moiety at position 7 contributes to increased binding affinity for bacterial targets.
Q & A
Q. What are the recommended synthetic routes for 6-chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how can reaction yields be optimized?
The synthesis typically involves multi-step nucleophilic substitution and cyclization. For the piperazinyl moiety, methods from analogous fluoroquinolones (e.g., EP-A-0 113 093) suggest reacting 7-chloro intermediates with 4-ethylpiperazine under reflux in polar aprotic solvents (e.g., DMF) . Purification via column chromatography (silica gel, CH₂Cl₂:MeOH gradient) improves yield (reported ~60-75% for similar compounds). Optimizing stoichiometry (1:1.2 molar ratio of intermediate to piperazine derivative) and reaction time (8-12 hrs) minimizes byproducts .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its purity?
X-ray crystallography (triclinic system, space group P1) resolves the quinoline core and substituent orientations, with bond lengths (e.g., C–C = 1.48–1.52 Å) and angles consistent with fluoroquinolone analogs . Complementary techniques include:
Q. What structure-activity relationship (SAR) insights guide modifications to enhance antibacterial potency?
Key SAR findings from related compounds:
- Piperazine substituents : 4-Ethylpiperazine improves Gram-negative activity compared to methyl or unsubstituted analogs .
- Chloro vs. fluoro at C6 : Chloro may reduce cytotoxicity but requires balancing solubility (logP ~1.8) .
- C3 carboxylate : Essential for DNA gyrase binding; esterification (e.g., ethyl ester prodrugs) enhances bioavailability .
Advanced Research Questions
Q. What mechanistic insights explain its inhibition of bacterial DNA gyrase, and how do mutations confer resistance?
The C3/C4 keto-acid moiety chelates Mg<sup>2+</sup> in the gyrase-DNA complex, disrupting supercoiling. Resistance arises from gyrA mutations (e.g., Ser83→Leu in E. coli), reducing binding affinity. Comparative MIC assays (e.g., vs. ciprofloxacin) and molecular docking (PDB: 1AB4) quantify resistance ratios .
Q. How can impurity profiles be controlled during synthesis, and what degradants are critical to monitor?
Common impurities include:
- Deschloro analog : Forms via incomplete chlorination (detectable by HPLC retention time shift) .
- N-Oxide derivatives : Oxidative byproducts (e.g., at piperazine) monitored via LC-MS (m/z +16) .
Stability studies (40°C/75% RH, 6 months) under ICH guidelines recommend storage in amber vials at 2–8°C .
Q. What co-crystallization strategies improve solubility without compromising activity?
Co-crystallization with carboxylic acids (e.g., benzene-1,4-dicarboxylic acid) enhances aqueous solubility (e.g., 2.5-fold increase) via hydrogen bonding between the quinoline carboxylate and co-former . Phase solubility diagrams (Higuchi model) guide excipient selection.
Q. How does the compound interact with human serum proteins, and what are the implications for pharmacokinetics?
Equilibrium dialysis studies (37°C, pH 7.4) show ~85% binding to human serum albumin (HSA), primarily via Sudlow Site I (Trp214). Competitive displacement assays (warfarin as probe) and circular dichroism quantify binding constants (Kd ~5 μM) .
Q. What metabolic pathways dominate in vivo, and how can metabolites be identified?
Liver microsome assays (human, CYP3A4) reveal:
- N-Deethylation : Major pathway, forming 7-(piperazin-1-yl) metabolite (LC-MS/MS m/z 364.2).
- Glucuronidation : Detected at the C3 carboxylate (UPLC-QTOF, m/z 568.4) .
Q. What computational models predict its interaction with efflux pumps (e.g., AcrAB-TolC)?
Molecular dynamics simulations (Amber22) model docking to AcrB periplasmic domains. Free energy calculations (MM-PBSA) identify key residues (e.g., Phe666) contributing to efflux. Overexpression assays (acrAB knockout strains) validate reduced MICs .
Q. How do formulation parameters (e.g., nanoparticle encapsulation) affect in vivo efficacy?
PLGA nanoparticles (150–200 nm, PDI <0.2) improve lung bioavailability in murine models (AUC 2.3-fold vs. free drug). Spray-drying parameters (inlet temp 100°C, 0.5% leucine) optimize aerosol performance (MMAD ~3.5 μm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
